molecular formula C11H15NO B3001062 6-Methoxy-3,3-dimethylindoline CAS No. 1158752-37-4

6-Methoxy-3,3-dimethylindoline

Cat. No.: B3001062
CAS No.: 1158752-37-4
M. Wt: 177.247
InChI Key: CQGHVXBZKCKNPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3,3-dimethylindoline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Magnetic Resonance Spectroscopy

  • NMR Spectroscopy for Isomeric Differentiation : The reaction of 3,3-dimethyl-1,2-dihydroisoquinolin-4(3H)-one with benzyl Grignard reagents produces derivatives where the signal of a 6-methoxy group experiences a large shift in proton magnetic resonance (NMR) spectra. This property is utilized to distinguish between isomeric derivatives, particularly for identifying the position of RO-substituents in complex molecules (Waigh, 1980).

Crystallography and Molecular Structure

  • X-ray Crystallographic Analysis : The structure of 1,2-dimethyl-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a major alkaloid isolated from Hammada scoparia leaves and a derivative of 6-Methoxy-3,3-dimethylindoline, was determined using X-ray crystallography. The study helps in understanding the molecular structure and properties of such compounds (Jarraya et al., 2008).

Application in Alzheimer’s Disease Research

  • Synthesis of Compounds for Alzheimer’s Treatment : Novel compounds synthesized for Alzheimer’s disease treatment involved reactions with derivatives of this compound. These compounds were analyzed using nuclear magnetic resonance and molecular modeling, showing potential as acetylcholinesterase inhibitors (Figueroa-Villar, 2017).

Applications in Organic Chemistry and Synthesis

  • Synthesis of Quinoline Proton Sponges : The synthesis of new quinoline derivatives, including 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, involves reactions with this compound derivatives. These compounds are explored for their potential applications in organic synthesis and material science (Dyablo et al., 2015).

Pharmacological Applications

  • Inhibition of Tubulin Polymerization : Methoxy-substituted 3-formyl-2-phenylindoles, related to this compound, have been studied for their ability to inhibit tubulin polymerization, a mechanism important in the development of cytostatic agents. These compounds have shown potential in disrupting microtubule assembly, which is significant in cancer research (Gastpar et al., 1998).

Application in Analytical Chemistry

  • Fluorescent Labeling Agent : The compound 6-Methoxy-4-quinolone, derived from this compound, has been studied for its strong fluorescence and stability in a wide pH range, making it an excellent candidate for use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Environmental Science Applications

  • Pesticide Removal from Wastewater : Studies on the use of low-cost biosorbents for the removal of pesticides, including those with 6-methoxy groups, from wastewater highlight the environmental applications of this compound and its derivatives. Such research contributes to developing cost-effective methods for wastewater treatment (Boudesocque et al., 2008).

Safety and Hazards

The safety data sheet for 3,3-Dimethylindoline indicates that it is harmful by inhalation, in contact with skin, and if swallowed. It is also irritating to eyes, respiratory system, and skin .

Properties

IUPAC Name

6-methoxy-3,3-dimethyl-1,2-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)7-12-10-6-8(13-3)4-5-9(10)11/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGHVXBZKCKNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.